molecular formula C22H17ClFNO4 B11648900 Methyl 2-[({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}carbonyl)amino]benzoate

Methyl 2-[({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}carbonyl)amino]benzoate

Cat. No.: B11648900
M. Wt: 413.8 g/mol
InChI Key: DTKSKWLINQGWDL-UHFFFAOYSA-N
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Description

Methyl 2-[({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}carbonyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, a chlorofluorobenzyl group, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}carbonyl)amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 4-hydroxybenzoic acid to form an ester intermediate. This intermediate is then reacted with a suitable amine to form the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[({4-[(2-chlorobenzyl)oxy]phenyl}carbonyl)amino]benzoate
  • Methyl 2-[({4-[(2-fluorobenzyl)oxy]phenyl}carbonyl)amino]benzoate

Uniqueness

Methyl 2-[({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}carbonyl)amino]benzoate is unique due to the presence of both chlorine and fluorine atoms in its structure. This dual halogenation can enhance its reactivity and specificity in various chemical and biological processes, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H17ClFNO4

Molecular Weight

413.8 g/mol

IUPAC Name

methyl 2-[[4-[(2-chloro-6-fluorophenyl)methoxy]benzoyl]amino]benzoate

InChI

InChI=1S/C22H17ClFNO4/c1-28-22(27)16-5-2-3-8-20(16)25-21(26)14-9-11-15(12-10-14)29-13-17-18(23)6-4-7-19(17)24/h2-12H,13H2,1H3,(H,25,26)

InChI Key

DTKSKWLINQGWDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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